

# "Akton compound structural analysis and isomers"

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## Compound of Interest

Compound Name: Akton

Cat. No.: B157348

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An In-depth Technical Guide to the Structural Analysis and Isomers of **Akton**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Akton** is an organothiophosphate compound with the molecular formula  $C_{12}H_{14}Cl_3O_3PS$ . Primarily known for its application as a pesticide, a comprehensive understanding of its chemical structure, isomeric forms, and mechanism of action is crucial for its effective and safe use, as well as for the development of related compounds. This technical guide provides a detailed analysis of **Akton**'s structure, explores its potential isomers, and outlines its presumed biological activity as an acetylcholinesterase inhibitor. Generic experimental protocols for the analysis of such compounds are also detailed, alongside a visualization of the relevant biological pathway.

## Chemical Structure and Properties

**Akton**, systematically named [2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene- $\lambda^5$ -phosphane, is a chlorinated organothiophosphate.<sup>[1]</sup> Its structure features a dichlorophenyl group attached to a chloroethenyl group, which is in turn linked to a diethyl phosphorothioate moiety.

## Physicochemical Properties

A summary of the computed physicochemical properties of **Akton** is presented in Table 1.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>14</sub> Cl <sub>3</sub> O <sub>3</sub> PS
Molecular Weight	375.6 g/mol
IUPAC Name	[2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ <sup>5</sup> -phosphane
CAS Number	1757-18-2
XLogP3	4.8
Topological Polar Surface Area	59.8 Å <sup>2</sup>
Exact Mass	373.946686 Da
Monoisotopic Mass	373.946686 Da

Data sourced from PubChem.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Isomerism in Akton

Isomers are molecules that have the same molecular formula but different arrangements of atoms.[\[4\]](#)[\[5\]](#) **Akton** has the potential for two main types of isomerism: constitutional isomerism and stereoisomerism.

### Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula but different connectivity of atoms.[\[6\]](#) For **Akton**, constitutional isomers would involve variations in the substitution pattern of the chlorine atoms on the phenyl ring. For example, a known constitutional isomer is O-(2-chloro-1-(2,4-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate, where the chlorine atoms on the phenyl ring are at positions 2 and 4, instead of 2 and 5.[\[7\]](#)

### Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

The presence of a carbon-carbon double bond in the ethenyl group of **Akton** gives rise to the possibility of geometric isomerism (cis-trans isomerism). The IUPAC name for one of the isomers of **Akton** is specified with an (E)-configuration, which indicates the presence of a corresponding (Z)-isomer.[2] These isomers would differ in the orientation of the substituents around the double bond.

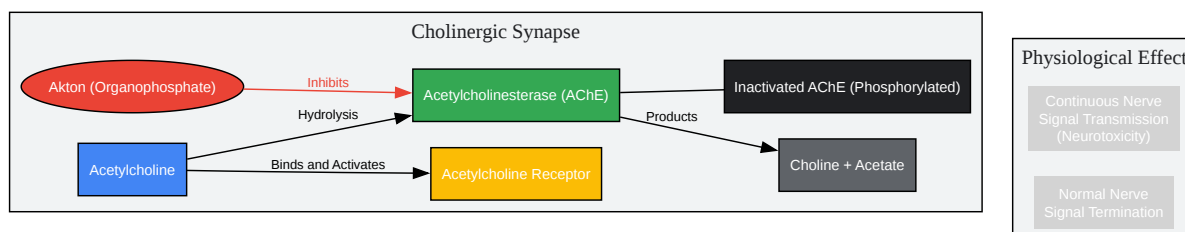
## Biological Activity and Signaling Pathway

As an organothiophosphate pesticide, the primary mode of action of **Akton** is presumed to be the inhibition of the enzyme acetylcholinesterase (AChE).[2][3][7][8][9]

## Mechanism of Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid.[8] This process is essential for terminating nerve signals at cholinergic synapses.

Organophosphates like **Akton** act as irreversible inhibitors of AChE.[8] The phosphorus atom of the organophosphate forms a covalent bond with the serine residue in the active site of the enzyme, leading to its phosphorylation.[10] This inactivation of AChE results in the accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of acetylcholine receptors and subsequent disruption of nerve function.[8]



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Caption: Mechanism of Acetylcholinesterase Inhibition by **Akton**.

## Experimental Protocols

While specific experimental data for the structural analysis of **Akton** is not readily available in the public domain, the following are generalized protocols for the analysis of organothiophosphate pesticides.

### Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like **Akton**.

Sample Preparation:

- **Extraction:** A representative sample (e.g., soil, water, or biological tissue) is extracted with a suitable organic solvent such as acetonitrile or a mixture of acetone and dichloromethane.
- **Clean-up:** The extract is then cleaned up to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with cartridges containing materials like Florisil or C18.
- **Concentration:** The cleaned-up extract is concentrated under a gentle stream of nitrogen.

Instrumentation and Conditions:

- **Gas Chromatograph:** Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).
- **Oven Temperature Program:** A programmed temperature gradient is used to separate the components of the mixture. A typical program might start at 60°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
- **Injector:** Splitless injection is commonly used for trace analysis.

- Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of the eluting compound is compared to a spectral library for identification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about the chemical structure of a molecule.

Sample Preparation:

- A few milligrams of the purified **Akton** standard are dissolved in a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition:

- $^1\text{H}$  NMR: Provides information about the number and types of hydrogen atoms in the molecule.
- $^{13}\text{C}$  NMR: Provides information about the carbon skeleton.
- $^{31}\text{P}$  NMR: Is particularly useful for organophosphorus compounds, providing information about the phosphorus environment.

## Fourier-Transform Infrared (FTIR) Spectroscopy

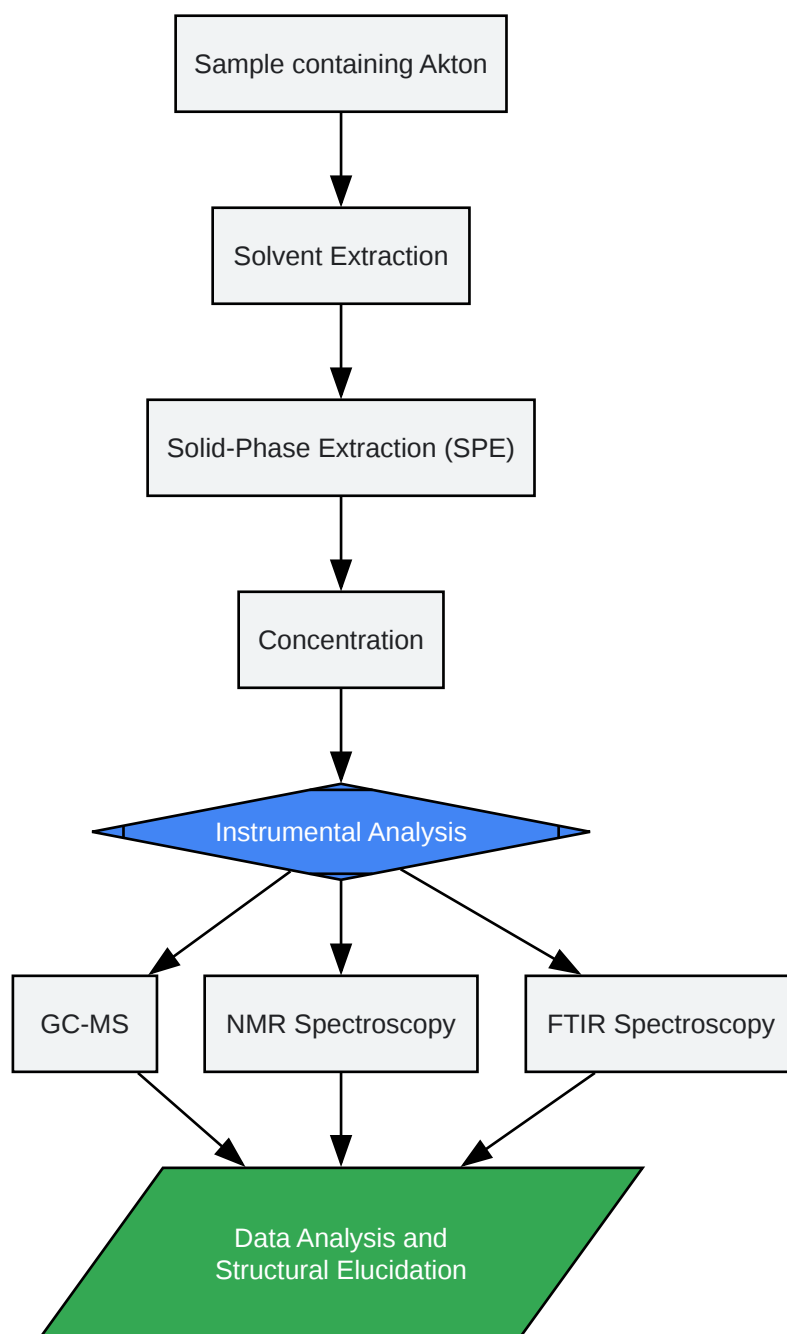
FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation:

- The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Data Acquisition:

- The infrared spectrum is recorded, typically in the range of  $4000$  to  $400\text{ cm}^{-1}$ . Characteristic absorption bands for functional groups such as  $\text{P}=\text{S}$ ,  $\text{P}-\text{O}-\text{C}$ , and  $\text{C}-\text{Cl}$  would be expected.



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Caption: General experimental workflow for the analysis of **Akton**.

## Conclusion

**Akton** is an organothiophosphate pesticide whose biological activity is predicated on the inhibition of acetylcholinesterase. Its chemical structure allows for the existence of both constitutional and geometric isomers, which may have different biological activities and

environmental fates. While specific experimental data on **Akton** is limited in publicly accessible literature, established analytical techniques for organophosphate pesticides can be readily applied for its characterization. Further research into the specific properties of **Akton**'s isomers and its detailed toxicological profile would be beneficial for a more complete understanding of this compound.

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